molecular formula C6H15NO B1282244 4-Amino-4-methylpentan-1-ol CAS No. 85054-53-1

4-Amino-4-methylpentan-1-ol

Cat. No. B1282244
CAS RN: 85054-53-1
M. Wt: 117.19 g/mol
InChI Key: PUCFHKBOPVGLPI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Amino-4-methylpentan-1-ol involves various strategies, including the use of Schiff base ligands and metal complexes, as well as the manipulation of aminosugar lactones and aliphatic α,ω-diamines. In one study, metal(II) complexes of a tetradentate Schiff base ligand were synthesized and characterized, indicating the formation of mononuclear complexes through coordination via oxygen and nitrogen atoms . Another approach involved the synthesis of racemic aminosugar lactones, where intermediates were prepared through a series of reactions including chloride formation, acyl azide formation, and intramolecular nitrene addition, followed by ring opening and reductive acetylation to yield the title compounds . Additionally, a convenient synthesis route for tridentate-N2O ligands was described, leading to the formation of a trinuclear copper(II) complex with 8-amino-5-aza-4-methyl-3-octene-2-one .

Molecular Structure Analysis

The molecular structure of compounds related to 4-Amino-4-methylpentan-1-ol has been elucidated using various analytical techniques. X-ray diffraction (XRD) was employed to propose the geometry of metal complexes, suggesting tetrahedral geometry for Co(II) complexes and square-planar geometry for Ni(II) and Cu(II) complexes . Single-crystal X-ray structure analysis revealed the trinuclear cation of a copper(II) complex, consisting of three subunits bridged by a hydroxy group and carbonyl oxygen atoms . Density functional theory (DFT) calculations were also used to characterize the potential energy surface of various tautomers of a synthesized molecule .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are diverse and include condensation, intramolecular nitrene addition, aziridine ring opening, and reductive acetylation . The synthesis of aminomethyloxy derivatives involved condensation of 1-(propylsulfanyl)pentan-2-ol with formaldehyde and secondary amines . Additionally, the reaction of amines with 1-bromopentanes in a water medium was carried out to synthesize pentane amino derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were characterized using various techniques. Elemental analysis, molar conductance, electronic and IR spectral studies were used to characterize metal complexes . The magnetic properties of a trinuclear copper(II) complex were investigated, indicating weak antiferromagnetic exchange within the trinuclear core . The synthesized compounds were also tested for their antimicrobial properties, showing effectiveness against bacteria and fungi, and were evaluated as potential antimicrobial additives to lubricating oils and antiseptics . Furthermore, the synthesized pentane amino derivatives exhibited high anticorrosive properties and were effective bactericides for sulfate-reducing bacteria .

Scientific Research Applications

Analytical Methodology and Chemical Synthesis

4-Amino-4-methylpentan-1-ol has been a focal point in the establishment of precise analytical methods. A notable study established a gas chromatography method for determining 4-amino-2-methylpentane, aiming to enhance the quality testing of this compound. The method involved detailed investigation of chromatographic conditions and demonstrated high linearity, accuracy, and precision in measurement, emphasizing its reliability in scientific research (Zhao et al., 2017).

In the field of chemical synthesis, 4-Amino-4-methylpentan-1-ol derivatives have been synthesized and investigated for various applications. Notably, the hydrogenation of (4R)-4-[(tert-Butoxycarbonyl)amino]-2-methyl-2-penten-5-olide, a precursor of trans-4-Methylproline, was studied, exploring different catalyst/solvent systems to optimize the cis/trans ratio, which is crucial for subsequent applications in the synthesis of bioactive molecules (Nevalainen & Koskinen, 2001).

Catalysis and Material Science

The compound and its derivatives play a significant role in catalysis and material science. Studies have explored the catalytic activity and acid-base properties of nanophase ceria-zirconia catalysts and ceria-lanthana systems, particularly for 4-methylpentan-2-ol dehydration. These investigations delve into the intricate interplay between the catalyst's structural properties and its performance, revealing insights into the mechanisms driving catalytic reactions and the influence of material composition on selectivity and stability (Cutrufello et al., 1999), (Cutrufello et al., 2003).

Marine and Environmental Studies

Furthermore, the derivatives of 4-Amino-4-methylpentan-1-ol have been identified in studies focusing on marine and environmental sciences. Compounds related to 4-Amino-4-methylpentan-1-ol were isolated from the deep-sea derived fungus Leptosphaeria sp. SCSIO 41005, highlighting the potential of these compounds in marine biotechnology and their bioactive properties (Luo et al., 2018).

Safety And Hazards

4-Amino-4-methylpentan-1-ol is classified as an irritant .

properties

IUPAC Name

4-amino-4-methylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-6(2,7)4-3-5-8/h8H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCFHKBOPVGLPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80518370
Record name 4-Amino-4-methylpentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80518370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-4-methylpentan-1-ol

CAS RN

85054-53-1
Record name 4-Amino-4-methylpentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80518370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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